tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate
CAS No.:
Cat. No.: VC18330328
Molecular Formula: C19H22N2O6
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O6 |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetate |
| Standard InChI | InChI=1S/C19H22N2O6/c1-19(2,3)27-16(23)10-26-14-6-4-5-11-12(14)9-21(18(11)25)13-7-8-15(22)20-17(13)24/h4-6,13H,7-10H2,1-3H3,(H,20,22,24) |
| Standard InChI Key | JFZVZDJXGZTULM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)COC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Composition
The systematic IUPAC name for this compound is tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetate. Its molecular structure integrates three distinct components:
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A tert-butyl ester group () at the acetate terminus, enhancing lipophilicity and metabolic stability.
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An isoindolinone ring substituted with a ketone group at position 1 and an ether-linked acetoxy moiety at position 4.
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A 2,6-dioxopiperidine (glutarinide) ring attached to the isoindolinone’s nitrogen, a feature shared with immunomodulatory drugs like thalidomide .
The molecular formula was confirmed via high-resolution mass spectrometry, with a computed exact mass of 374.1477 g/mol.
Table 1: Key Identifiers of Tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetate |
| Molecular Formula | |
| Molecular Weight | 374.4 g/mol |
| SMILES | CC(C)(C)OC(=O)COC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
| InChI Key | JFZVZDJXGZTULM-UHFFFAOYSA-N |
| PubChem CID | 134605896 |
Synthesis and Derivative Development
Synthetic Routes
While detailed protocols are proprietary, the compound is likely synthesized via a multi-step sequence:
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Isoindolinone Formation: Cyclization of a phthalic acid derivative with ammonium acetate yields the 1-oxoisoindolinone scaffold.
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Etherification: Introduction of the acetoxy group at position 4 via nucleophilic substitution using tert-butyl bromoacetate.
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Piperidine Coupling: The dioxopiperidine moiety is appended through a Buchwald-Hartwig amination or Ullmann-type reaction, followed by oxidation to introduce the diketone .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions |
|---|---|
| Isoindolinone Formation | Phthalic anhydride, , 180°C |
| Etherification | tert-Butyl bromoacetate, , DMF |
| Piperidine Coupling | Pd(OAc), Xantphos, CsCO, 100°C |
Structural Analogues and Modifications
The compound belongs to a broader class of glutarinide-containing isoindolinones, which are explored for their protease inhibitory activity. For example:
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Thalidomide Derivatives: Substitution at the isoindolinone’s 4-position with ether-linked groups modulates cereblon-binding affinity .
Pharmacological and Industrial Applications
Immunomodulatory Activity
The dioxopiperidine (glutarinide) moiety is a hallmark of immunomodulatory imide drugs (IMiDs) like lenalidomide. These agents bind cereblon, a ubiquitin ligase component, triggering degradation of transcription factors such as Ikaros . While direct evidence is lacking, structural analogy posits this compound as a candidate for cytokine modulation studies.
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